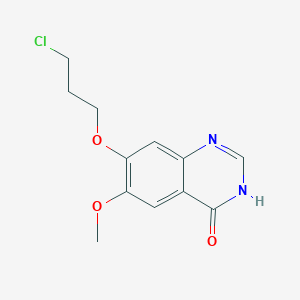
6-Methoxy-7-(3-chloropropoxy)quinazolin-4-one
Cat. No. B8284784
M. Wt: 268.69 g/mol
InChI Key: KGNJXABZDXOGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08367824B2
Procedure details


In a 1,000 mL volume stainless pressure-resistant vessel equipped with a stirrer, a thermometer and a pressure gauge were placed 161.5 g (0.59 mol) of methyl 5-methoxy-4-(3-chloropropoxy)anthranilate, 156.5 g (1.48 mol) of methyl orthoformate, 113.7 g (1.48 mol) of ammonium acetate, and 300 mL of methanol. The vessel was closed, and the reaction was carried out at 90-95° C. for 8 hours. The pressure in the vessel was 0.1-0.3 MPa (gauge pressure). After the reaction was complete, 600 mL of water was added to the reaction mixture. The aqueous reaction mixture was stirred at 0-10° C. for one hour, to precipitate a crystalline product. The crystalline product was collected by filtration, washed with 600 mL of water, and dried at 60° C. under reduced pressure, to give 152.8 g (isolated yield: 94%) of 6-methoxy-7-(3-chloropropoxy)quinazolin-4-one as a white crystalline product.
Quantity
161.5 g
Type
reactant
Reaction Step One

Name
methyl orthoformate
Quantity
156.5 g
Type
reactant
Reaction Step Two




Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:7]([C:8](OC)=[O:9])[C:6]([NH2:13])=[CH:5][C:4]=1[O:14][CH2:15][CH2:16][CH2:17][Cl:18].C([O-])([O-])OC.C([O-])(=O)C.[NH4+:28].[CH3:29]O>O>[CH3:1][O:2][C:3]1[CH:12]=[C:7]2[C:6](=[CH:5][C:4]=1[O:14][CH2:15][CH2:16][CH2:17][Cl:18])[N:13]=[CH:29][NH:28][C:8]2=[O:9] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
161.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C(C(=O)OC)=C1)N)OCCCCl
|
Step Two
|
Name
|
methyl orthoformate
|
|
Quantity
|
156.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)([O-])[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
113.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The aqueous reaction mixture was stirred at 0-10° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 1,000 mL volume stainless pressure-resistant vessel equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vessel was closed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a crystalline product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystalline product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 600 mL of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C. under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(NC=NC2=CC1OCCCCl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 152.8 g | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
